

Perfluoroenanthic Acid (PFHpA) in the Environment: A Technical Guide

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Compound of Interest		
Compound Name:	Perfluoroenanthic acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroenanthic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a seven-carbon perfluorinated carboxylic acid (PFCA). Due to the exceptional strength of the carbon-fluorine bond, PFHpA, like other PFAS, is highly persistent in the environment, leading to its widespread distribution across various environmental compartments. This technical guide provides a comprehensive overview of the occurrence of PFHpA in environmental samples, details the experimental protocols for its analysis, and explores its potential toxicological pathways.

Occurrence of Perfluoroenanthic Acid in Environmental Samples

PFHpA has been detected globally in various environmental matrices, including water, soil, sediment, and biota. Its presence is often associated with industrial activities, the use of aqueous film-forming foams (AFFFs), and the degradation of precursor compounds. The following tables summarize the quantitative data on PFHpA concentrations reported in recent scientific literature.

Data Presentation

Table 1: Concentration of Perfluoroenanthic Acid (PFHpA) in Water Samples



Water Source	Location	Concentration Range (ng/L)	Mean/Median Concentration (ng/L)	Reference(s)
Surface Water	Global	ND - 52.63	-	[1]
Surface Water	Pensacola Bay System, USA	-	Median: 0.51	[2]
River Water	Hutuo River, China	ND - 4.27	Mean: 0.32	[3]
River Water	Xiaoqing River Basin, China	860 - 4300	-	[4]
Groundwater	Hutuo River Plain, China	ND - 13.34	-	[3]
Groundwater	Eastern United States	Detected (no specific range given for PFHpA)	-	[5]
Drinking Water	Global	Generally < 10 (in non- contaminated sites)	-	[6]

ND: Not Detected

Table 2: Concentration of Perfluoroenanthic Acid (PFHpA) in Soil and Sediment Samples



Matrix	Location	Concentration Range (ng/g dw)	Mean/Median Concentration (ng/g dw)	Reference(s)
Soil	Maine, USA	0.05 - 1.62	-	[7]
Soil	Sweden	0.23 - 1.9	-	[7]
Sediment	Pensacola Bay System, USA	Detected (present in extraction blanks)	-	[5]
Sediment	Buriganga, Shitalakkha, and Turag Rivers	Detected	-	[1]

dw: dry weight

Table 3: Concentration of Perfluoroenanthic Acid (PFHpA) in Biota Samples



Organism	Tissue	Location	Concentrati on Range (ng/g ww)	Mean/Media n Concentrati on (ng/g ww)	Reference(s
Plankton	Whole body	Arctic Ocean	Contributes 8.6% to total PFAS	-	[8]
Marine Invertebrates	Various	Global	Detected, but generally lower than long-chain PFAS	-	[8]
Fish	Various	Swiss Lakes	Detected in Perca fluviatilis	-	[9]
Coastal Organisms	Various	West Coast of South Korea	Detected	-	[10]

ww: wet weight

Experimental Protocols

The accurate quantification of PFHpA in environmental samples requires robust and sensitive analytical methods. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail generalized experimental protocols for different matrices.

Analysis of PFHpA in Water Samples

- 1. Sample Collection and Preservation:
- Collect water samples in high-density polyethylene (HDPE) or polypropylene containers.



- Preserve samples by adding a buffering agent (e.g., Trizma®) and a reducing agent (e.g., sodium thiosulfate) if residual chlorine is present.
- Store samples at ≤ 6 °C and protect from light.
- 2. Solid-Phase Extraction (SPE):
- Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.
- Sample Loading: Load a known volume of the water sample (e.g., 250-500 mL) onto the SPE cartridge at a controlled flow rate.
- Washing: Wash the cartridge with a buffer solution (e.g., acetate buffer) to remove interferences.
- Elution: Elute the retained analytes, including PFHpA, with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).
- 3. Instrumental Analysis (LC-MS/MS):
- Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Reconstitution: Add an internal standard solution and reconstitute the sample in a suitable solvent (e.g., methanol/water).
- Chromatographic Separation: Inject the sample onto a reverse-phase LC column (e.g., C18)
 for separation. A typical mobile phase consists of a gradient of ammonium acetate in water
 and methanol.
- Mass Spectrometric Detection: Detect and quantify PFHpA using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) mode. The precursor ion for PFHpA is m/z 363, and common product ions are m/z 319 and 169.

Analysis of PFHpA in Soil and Sediment Samples



1. Sample Preparation:

- Air-dry the soil or sediment sample and sieve to remove large debris.
- Homogenize the sample prior to extraction.
- 2. Extraction:
- Weigh a known amount of the dried sample (e.g., 5 g) into a polypropylene centrifuge tube.
- Add an internal standard solution.
- Add an extraction solvent, typically methanol with a small percentage of ammonium hydroxide (e.g., 0.3%).
- Shake or sonicate the sample for a specified period (e.g., 30 minutes).
- Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.
- 3. Extract Cleanup (SPE):
- The methanolic extract is diluted with water and subjected to SPE cleanup, often using a combination of WAX and graphitized carbon black (GCB) cartridges to remove co-extracted matrix components. The procedure is similar to that for water samples.
- 4. Instrumental Analysis (LC-MS/MS):
- The final eluate is concentrated, reconstituted, and analyzed by LC-MS/MS as described for water samples.

Analysis of PFHpA in Biological Tissues

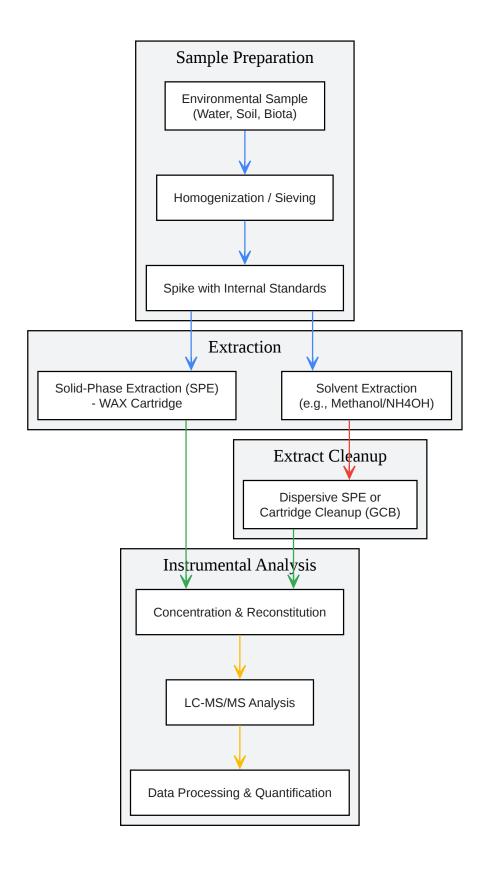
- 1. Sample Homogenization:
- Homogenize a known weight of the tissue sample.
- 2. Extraction:



- Alkaline Digestion: For some tissues, an initial alkaline digestion with potassium hydroxide can aid in breaking down the matrix and releasing the analytes.
- Solvent Extraction: Extract the homogenized tissue with a solvent such as acetonitrile or methanol. The extraction can be enhanced by using techniques like sonication or pressurized liquid extraction.
- Centrifuge and collect the supernatant.
- 3. Extract Cleanup:
- The extract is typically subjected to a cleanup step to remove lipids and other interferences.
 This may involve dispersive SPE with sorbents like C18 and GCB, or cartridge-based SPE.
- 4. Instrumental Analysis (LC-MS/MS):
- The cleaned extract is concentrated, reconstituted, and analyzed by LC-MS/MS as described for other matrices.

Mandatory Visualization Experimental Workflow for PFHpA Analysis





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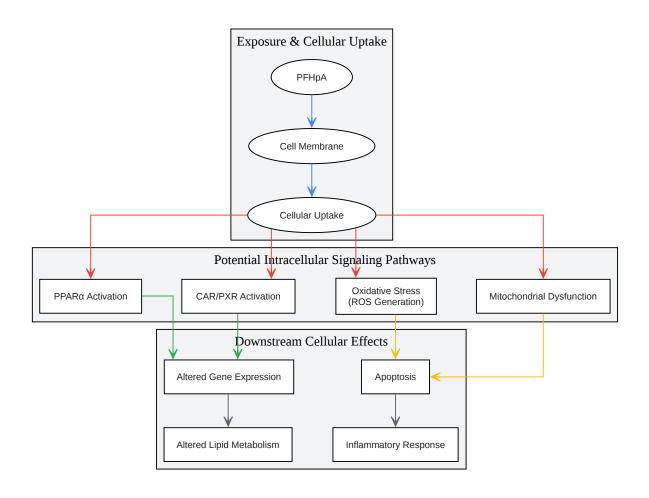
Caption: General workflow for the analysis of PFHpA in environmental samples.



Potential Toxicological Signaling Pathways of Short-Chain PFCAs

While the specific molecular initiating events and signaling pathways for PFHpA are not as extensively studied as those for longer-chain PFAS like PFOA, research on short-chain PFCAs and related compounds suggests several potential mechanisms of toxicity. These include activation of nuclear receptors, induction of oxidative stress, and disruption of cellular metabolism. The following diagram illustrates a hypothetical signaling pathway based on current understanding.





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Caption: Hypothetical signaling pathways for short-chain PFCA toxicity.

Discussion of Toxicological Pathways

The toxicological profile of PFHpA is not as well-defined as that of its longer-chain counterparts, PFOA and PFOS. However, emerging research on short-chain PFAS suggests several potential mechanisms of action.



- Nuclear Receptor Activation: Like other PFAS, PFHpA may interact with and activate nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and the constitutive androstane receptor (CAR)/pregnane X receptor (PXR).[11][12][13] Activation of these receptors can lead to alterations in the expression of genes involved in lipid metabolism, glucose homeostasis, and xenobiotic detoxification.[11][13] Toxicogenomic studies on PFOA have demonstrated a significant PPARα-dependent transcriptional response in the liver of rodents.[11][12][13][14][15]
- Oxidative Stress and Mitochondrial Dysfunction: Some studies have indicated that exposure
 to certain PFAS, including shorter-chain variants, can induce the generation of reactive
 oxygen species (ROS), leading to oxidative stress within cells.[16] This can result in damage
 to cellular components, including lipids, proteins, and DNA, and may trigger apoptotic
 pathways. Mitochondrial dysfunction has also been proposed as a mechanism of PFAS
 toxicity.
- Endocrine Disruption: There is evidence that some PFAS can interfere with endocrine signaling pathways. For example, PFOA has been shown to affect thyroid hormone biosynthesis and estrogen-responsive genes in fish.[14] While more research is needed for PFHpA specifically, the potential for endocrine disruption is a key area of concern for this class of compounds.
- Other Cellular Effects: In vitro studies have shown that PFAS can impact various cellular processes, including cell viability, proliferation, and inflammatory responses. The specific effects and their potency can vary depending on the chain length of the PFAS, with some studies suggesting that shorter-chain compounds may be less potent than their longer-chain analogs in certain assays.

Conclusion

Perfluoroenanthic acid is a ubiquitous environmental contaminant detected in a wide range of environmental matrices. This guide has provided a summary of its occurrence, detailed analytical protocols for its detection, and an overview of potential toxicological pathways. Continued research is necessary to fully elucidate the environmental fate, transport, and health effects of PFHpA and other short-chain PFAS. The methodologies and information presented here serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of these persistent chemicals.



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